E3 Ligase Ligand-linker Conjugate 156

PROTAC XPO1 degradation acute myeloid leukemia

PROTAC development requires validated E3 ligase modules; unverified substitutions alter ternary complex stability and degrade activity. This heterobifunctional intermediate (C19H26N4O4, MW 374.43) provides: - CRBN-specific recruitment validated for XPO1 degrader-1 (PROTAC XPO1 degrader-1) with reported DC50 of 23.67 nM and IC50 of 142 nM in MV4-11 cells - ≥98% purity ensuring reproducible SAR studies and matched-pair comparisons against VHL-recruiting constructs - Direct building block utility for focused PROTAC libraries in medicinal chemistry screening

Molecular Formula C19H26N4O4
Molecular Weight 374.4 g/mol
Cat. No. B15579854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 156
Molecular FormulaC19H26N4O4
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H26N4O4/c1-27-17-13(18(25)21-14-5-6-16(24)22-19(14)26)3-2-4-15(17)23-9-7-12(11-20)8-10-23/h2-4,12,14H,5-11,20H2,1H3,(H,21,25)(H,22,24,26)
InChIKeyBLYMNTXZXMGOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand-linker Conjugate 156: CRBN-Recruiting Intermediate


E3 Ligase Ligand-linker Conjugate 156 (molecular weight 374.43, formula C₁₉H₂₆N₄O₄) is a pre-assembled building block comprising a cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a linker moiety . This conjugate serves as a critical intermediate for the modular synthesis of proteolysis-targeting chimeras (PROTACs), specifically enabling the construction of PROTAC XPO1 degrader-1 (compound 2c) when conjugated with an appropriate XPO1-targeting warhead . Unlike individual ligand or linker components that require sequential coupling steps, this conjugate streamlines PROTAC assembly by providing the entire E3 ligase-recruitment module in a single, ready-to-use intermediate [1].

Synthesis Workflow
PROTAC building block for target degrader assembly
Component Identity
CRBN-recruiting E3 ligase ligand-linker conjugate
Reported Use Context
Synthesis of first-in-class XPO1 degrader-1 (PROTAC 2c)

Conjugate 156 Substitution: PROTAC Efficacy Risks


Substituting E3 Ligase Ligand-linker Conjugate 156 with a generic alternative—whether a different CRBN-based conjugate (e.g., thalidomide-derived Conjugate 104) or a VHL-recruiting conjugate (e.g., Conjugate 150)—introduces substantial risk of PROTAC failure. The linker composition, attachment geometry, and E3 ligase recruitment efficiency directly govern ternary complex formation and subsequent degradation potency [1]. Empirical evidence demonstrates that minor alterations in linker length or composition can shift degradation DC₅₀ values by orders of magnitude [2]. Furthermore, CRBN- and VHL-based conjugates exhibit fundamentally different cellular degradation kinetics and substrate specificities; simply swapping E3 ligase recruitment modules without empirical validation frequently yields inactive or suboptimal degraders [3]. The quantitative evidence below establishes precisely where Conjugate 156 provides verifiable differentiation relative to the most relevant comparators.

E3 Ligase Mismatch Switching to VHL-based conjugates alters ternary complex geometry and may fail to recruit CRBN, preventing target degradation.
Linker Composition Shift Changes in linker length or chemistry can disrupt POI-PROTAC-E3 interface stability, reducing ubiquitination efficiency.

Conjugate 156: Verified Performance and Purity


First-in-Class XPO1 PROTAC Degrader Validation

PROTAC XPO1 degrader-1 (compound 2c), synthesized directly from E3 Ligase Ligand-linker Conjugate 156, effectively degrades XPO1 protein in MV4-11 AML cells with a DC₅₀ of 23.67 nM [1]. In contrast, the clinically approved XPO1 inhibitor selinexor (KPT-330) functions via occupancy-driven inhibition rather than degradation and exhibits a median relative IC₅₀ of 123 nM across a panel of cell lines, with values ranging from 13 nM to >10 μM depending on cellular context [2]. The PROTAC degrader achieves complete target elimination through ubiquitin-proteasome system engagement, whereas selinexor merely blocks nuclear export function while leaving XPO1 protein intact [1].

Reported Degradation DC50
Head-to-head
23.67 nM
XPO1 degrader-1 activity benchmark for synthesis replication
Measured in MV4-11 AML cell line; DC50 of complete PROTAC
PROTAC XPO1 degradation acute myeloid leukemia

Superior Cellular Potency vs. XPO1 Inhibitors

PROTAC XPO1 degrader-1 derived from Conjugate 156 demonstrates anti-proliferative IC₅₀ values of 0.142 μM in MV4-11 cells and 0.186 μM in MOLM-13 AML cells [1]. By comparison, selinexor exhibits IC₅₀ values ranging from 34 nM to 203 nM across T-ALL cell lines, with specific values of 160 nM in K562 cells and 80 nM in DOHH-2 lymphoma cells [2]. While the absolute potency values are comparable, the degrader's anti-proliferative effect is mechanistically coupled to complete target protein elimination, a feature not achievable with reversible occupancy-based inhibitors [1].

Reported Antiproliferative IC50
Assay context
0.142 ± 0.029 µM (MV4-11), 0.186 ± 0.024 µM (MOLM-13)
Selinexor IC50 typically sub-µM to >1 µM
PROTAC antiproliferative endpoint context; lower IC50 range reported
Results from complete PROTAC, not the conjugate alone
anti-proliferative AML PROTAC

Supplier-Specified Purity and Molecular Weight

PROTACs assembled using the CRBN-recruiting Conjugate 156 (XPO1 degrader-1) achieve a DC₅₀ of 23.67 nM [1]. In contrast, a VHL-recruiting PROTAC (SMARCA2 degrader-32, synthesized from VHL-based Conjugate 150) exhibits a DC₅₀ of 1.3 nM against its respective target [2]. While the absolute DC₅₀ values differ by approximately 18-fold, both fall within the nanomolar potency range. Critically, the CRBN- and VHL-based conjugates recruit distinct E3 ligases with different cellular expression profiles and substrate specificities; CRBN is expressed in hematopoietic lineages and demonstrates particular relevance for hematologic malignancies, whereas VHL exhibits broader tissue distribution [3].

Supplier Specification
Specification review
Purity ≥98%, MW 374.43
Product identity and quality specification for procurement
Data from supplier; independent verification recommended
CRBN vs VHL degradation potency E3 ligase recruitment

In Vivo Formulation and Solubility

E3 Ligase Ligand-linker Conjugate 156 incorporates a CRBN ligand with a specific linker composition (molecular weight 374.43, formula C₁₉H₂₆N₄O₄) . In contrast, E3 Ligase Ligand-linker Conjugate 104 utilizes a thalidomide-based CRBN ligand with a different linker architecture . Systematic SAR studies of PROTAC linkers demonstrate that variations in linker composition and length can alter degradation potency by up to 4 orders of magnitude, with optimal linker selection being target-specific and empirically determined [1]. The distinct linker composition of Conjugate 156 has been empirically validated to yield a functional XPO1 degrader (DC₅₀ = 23.67 nM), whereas substituting with alternative CRBN conjugates of different linker composition would require complete re-optimization .

In Vivo Formulation
Data to verify
DMSO:PEG300:Tween80:Saline = 10:40:5:45
Reported formulation protocol for PROTAC in vivo studies
Supplier-provided; validate for your specific PROTAC construct
linker composition CRBN ligand PROTAC synthesis

Conjugate 156-Derived PROTAC Induces Apoptosis and G1 Arrest in AML Cells, Establishing Functional Differentiation from Inhibitor-Only Approaches

PROTAC XPO1 degrader-1 (compound 2c) derived from Conjugate 156 induces apoptosis in 71.4% of MV4-11 AML cells at 200 nM concentration, with significant concentration-dependent activation of caspase-3/7 . Additionally, treatment with 200 nM degrader increases the proportion of cells arrested in G1 phase from 39.50% to 60.28% . These functional outcomes—target degradation, apoptosis induction, and cell cycle arrest—are mechanistically distinct from the effects of XPO1 inhibitors such as selinexor, which block nuclear export without degrading the XPO1 protein [1]. The degradation-based mechanism may circumvent resistance mechanisms that emerge under chronic inhibitor exposure [2].

apoptosis cell cycle arrest functional pharmacology

Application Scenarios for Conjugate 156


XPO1 PROTAC Degrader-1 Synthesis for AML Models

Researchers investigating XPO1 as a therapeutic target in acute myeloid leukemia should prioritize Conjugate 156 for assembling PROTAC XPO1 degrader-1 (compound 2c), which has been empirically validated to degrade XPO1 with a DC₅₀ of 23.67 nM in MV4-11 cells and inhibit proliferation with IC₅₀ values of 0.142-0.186 μM [1]. This conjugate provides a proven pathway to generate functional degraders for loss-of-function studies and comparison against XPO1 inhibitors such as selinexor [2].

SAR Studies for XPO1-Targeting PROTACs

For laboratories conducting systematic comparisons of E3 ligase recruitment strategies, Conjugate 156 serves as a validated CRBN-based building block that enables direct head-to-head evaluation against VHL-recruiting conjugates (e.g., Conjugate 150) . The differential degradation potency (DC₅₀ = 23.67 nM for Conjugate 156-derived PROTAC vs. 1.3 nM for VHL-derived PROTAC against their respective targets) and distinct E3 ligase expression profiles make this conjugate essential for understanding context-dependent degrader performance [1][3].

CRBN vs. VHL PROTAC Comparison

Medicinal chemistry teams engaged in linker optimization studies should utilize Conjugate 156 as a benchmark reference compound, given that its linker composition has been validated to produce functional XPO1 degraders with defined potency [1]. The distinct linker architecture of Conjugate 156 (relative to thalidomide-derived Conjugate 104) provides a structural comparator for evaluating how linker variations affect degradation efficiency—an effect that can span 4 orders of magnitude according to linker SAR studies [4].

Building Custom PROTAC Libraries for Screening

Investigators studying apoptosis induction or cell cycle regulation in hematologic malignancy models should employ PROTACs assembled from Conjugate 156, which have been shown to induce 71.4% apoptosis at 200 nM and increase G1-phase arrest from 39.5% to 60.3% in MV4-11 AML cells . This validated functional profile supports applications requiring robust, degradation-dependent phenotypic readouts rather than transient target inhibition [2].

Application
Selection Property
Validation Focus
XPO1 degrader-1 synthesis
CRBN-recruiting conjugate identity
XPO1 degradation endpoint (reported DC50)
XPO1 PROTAC SAR studies
Constant E3 ligase recruitment module
Degradation potency and antiproliferative endpoints
E3 ligase selectivity comparison
CRBN vs. VHL recruitment modules
Ternary complex stability and degradation efficiency
PROTAC library screening
Defined purity and chemical identity
Target degradation screening assays

Technical Documentation Hub

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